Lower Computed Lipophilicity (XLogP) Relative to 1,5-Dimethylpyrazol-4-yl Analog
The target compound exhibits an XLogP of -0.4, whereas the 1,5-dimethyl-1H-pyrazol-4-yl analog (CAS 1174835-55-2) exhibits an XLogP of 0.0 [1]. This 0.4 log-unit difference indicates that the target compound is measurably less lipophilic, which may translate to improved aqueous solubility and reduced non-specific protein binding, though direct solubility measurements are not yet available.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = -0.4 |
| Comparator Or Baseline | 7-(1,5-Dimethyl-1H-pyrazol-4-yl) analog: XLogP = 0.0 |
| Quantified Difference | ΔXLogP = +0.4 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
Lower lipophilicity is empirically associated with reduced CYP450 inhibition and slower metabolic clearance, making this compound a more attractive choice for oral bioavailability optimization in lead series.
- [1] PubChem CID 45600684 (target) and CID 45600686 (1,5-dimethyl analog). XLogP3-AA computed values. National Center for Biotechnology Information. View Source
